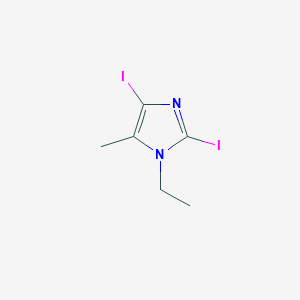
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of ethyl, diiodo, and methyl substituents at specific positions on the imidazole ring. The presence of iodine atoms makes it a compound of interest in various chemical and biological applications due to its unique reactivity and properties.
准备方法
合成路线和反应条件: 1-乙基-2,4-二碘-5-甲基-1H-咪唑的合成通常涉及预先形成的咪唑环的碘化。一种常见的方法是用过氧化氢或次氯酸钠等氧化剂与 1-乙基-5-甲基咪唑反应。反应通常在室温或略微升高的温度下在乙腈或二氯甲烷等有机溶剂中进行,以促进碘化过程。
工业生产方法: 这种化合物的工业生产可能涉及类似的碘化反应,但规模更大。使用连续流动反应器可以提高反应的效率和产量。此外,纯化过程可能涉及重结晶或色谱技术,以获得具有高纯度的所需产品。
化学反应分析
反应类型: 1-乙基-2,4-二碘-5-甲基-1H-咪唑可以进行各种化学反应,包括:
取代反应: 在适当的条件下,碘原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化和还原反应: 根据所使用的试剂和条件,该化合物可以被氧化或还原以形成不同的衍生物。
偶联反应: 它可以参与偶联反应,例如 Suzuki 或 Sonogashira 偶联,以形成更复杂的分子。
常用试剂和条件:
取代反应: 诸如叠氮化钠、硫醇钾或甲醇钠之类的试剂,在极性溶剂(如二甲基亚砜或乙醇)中。
氧化反应: 氧化剂,如高锰酸钾或过氧化氢。
还原反应: 还原剂,如氢化铝锂或硼氢化钠。
主要形成的产品:
取代产物: 根据所使用的亲核试剂,可以形成诸如 1-乙基-2-叠氮-5-甲基-1H-咪唑或 1-乙基-2-硫-5-甲基-1H-咪唑之类的产物。
氧化产物: 氧化衍生物,如 1-乙基-2,4-二碘-5-甲基咪唑-3-氧化物。
还原产物: 还原衍生物,如 1-乙基-2,4-二碘-5-甲基咪唑。
科学研究应用
1-乙基-2,4-二碘-5-甲基-1H-咪唑在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建单元,特别是在药物和农用化学品的开发中。
生物学: 该化合物的碘原子使其在放射性标记研究中非常有用,用于追踪生物过程。
工业: 它被用于合成染料、颜料和其他功能性材料。
作用机制
1-乙基-2,4-二碘-5-甲基-1H-咪唑的作用机制取决于其特定的应用。在生物系统中,该化合物可以通过其碘原子与各种分子靶标相互作用,包括酶和受体。这些相互作用会导致特定生化途径的抑制或激活。例如,在癌症研究中,该化合物可能会抑制参与细胞增殖的某些酶的活性,从而导致肿瘤生长的抑制。
类似化合物:
1-甲基-2,4-二碘-5-乙基-1H-咪唑: 结构相似,但取代基位置不同。
1-乙基-2,4-二氯-5-甲基-1H-咪唑: 氯原子代替碘。
1-乙基-2,4-二溴-5-甲基-1H-咪唑: 溴原子代替碘。
独特性: 1-乙基-2,4-二碘-5-甲基-1H-咪唑的独特性在于碘原子的存在,与氯或溴类似物相比,这些碘原子赋予了独特的反应性和特性。碘原子增强了化合物参与放射性标记研究和与生物分子形成稳定复合物的能力,使其在医学和生物学研究中特别有价值。
相似化合物的比较
1-Methyl-2,4-diiodo-5-ethyl-1H-imidazole: Similar structure but with different substituent positions.
1-Ethyl-2,4-dichloro-5-methyl-1H-imidazole: Chlorine atoms instead of iodine.
1-Ethyl-2,4-dibromo-5-methyl-1H-imidazole: Bromine atoms instead of iodine.
Uniqueness: 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chloro or bromo analogs. The iodine atoms enhance the compound’s ability to participate in radiolabeling studies and form stable complexes with biomolecules, making it particularly valuable in medical and biological research.
生物活性
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a comprehensive analysis of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is C7H8I2N2, with a molecular weight of 320.96 g/mol. Its structure includes two iodine atoms at the 2 and 4 positions, which significantly influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H8I2N2 |
| Molecular Weight | 320.96 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Available] |
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Pseudomonas aeruginosa | 0.037 |
These values suggest that the compound may be effective against resistant strains of bacteria, potentially offering a new avenue for treatment in antibiotic-resistant infections .
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored. For instance, studies have shown that certain imidazole compounds can induce apoptosis in cancer cell lines by inhibiting specific signaling pathways.
Case Study:
A recent investigation into the effects of imidazole derivatives on breast cancer cells demonstrated a significant reduction in cell viability when treated with this compound at concentrations of 10 µM over three days. The compound was found to decrease cell viability by approximately 55% in vitro .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- DNA Interaction: Similar compounds have been shown to interact with DNA, leading to strand breaks and subsequent cell death.
属性
分子式 |
C6H8I2N2 |
|---|---|
分子量 |
361.95 g/mol |
IUPAC 名称 |
1-ethyl-2,4-diiodo-5-methylimidazole |
InChI |
InChI=1S/C6H8I2N2/c1-3-10-4(2)5(7)9-6(10)8/h3H2,1-2H3 |
InChI 键 |
KIAVPOZJJIPPHB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(N=C1I)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















